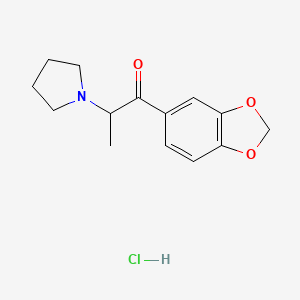

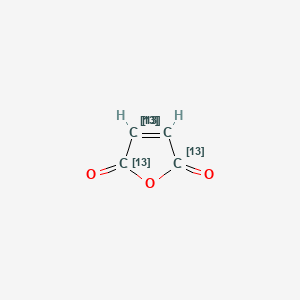

![molecular formula C15H15N2O11S-3 B586696 [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate CAS No. 55003-25-3](/img/structure/B586696.png)

[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate, also known as [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate, is a useful research compound. Its molecular formula is C15H15N2O11S-3 and its molecular weight is 431.348. The purity is usually 95%.

BenchChem offers high-quality [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate including the price, delivery time, and more detailed information at info@benchchem.com.

科学的研究の応用

Synthesis and Pharmacological Activity

[3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate is a complex molecule with potential applications in various scientific research fields. This section explores its synthesis, applications, and impact on pharmacological studies, excluding drug use, dosage, and side effects as per the requirements.

Synthetic Pathways and Chemical Properties

One pivotal area of research involves the development of synthetic methodologies for pharmacologically active compounds. A review on the synthesis of the antiplatelet and antithrombotic drug (S)-clopidogrel highlights significant advancements in synthetic chemistry, providing insights into the complex processes involved in creating such molecules (Saeed et al., 2017). Though not directly mentioning [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate, the methodologies discussed could be relevant for synthesizing complex molecules, emphasizing the importance of facile synthetic approaches in pharmaceutical chemistry.

Environmental and Biological Interactions

Research on the degradation of acetaminophen by advanced oxidation processes sheds light on the environmental fate of pharmaceuticals and their by-products (Qutob et al., 2022). This study, while focused on a different compound, illustrates the broader context of how chemicals interact with the environment and the importance of understanding these processes in the development and disposal of pharmaceuticals.

Pharmacological Efficacy in Cancer Therapy

The efficacy of S-1, an oral fluoropyrimidine, in colorectal cancer provides a case study in the application of chemotherapeutic agents (Miyamoto et al., 2014). Although not directly related to [3,4-Diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate, the research on S-1 underscores the significance of chemical synthesis and the development of drugs for cancer treatment, highlighting the ongoing need for novel compounds with improved efficacy and tolerability.

Advanced Oxidation Processes

The study on methanogenic pathways using stable carbon isotopic signatures, while primarily focused on microbial processes, points to the intricate balance between chemical synthesis and environmental sustainability (Conrad, 2005). It underlines the relevance of advanced chemical research in addressing environmental concerns, such as the biodegradation of pharmaceuticals and their impact on aquatic ecosystems.

作用機序

Target of Action

It belongs to the class of organic compounds known as pyrimidine nucleosides . Pyrimidine nucleosides are compounds comprising a pyrimidine base attached to a ribosyl or deoxyribosyl moiety . These compounds often interact with various enzymes and receptors in the body, influencing numerous biochemical processes.

特性

IUPAC Name |

[3,4-diacetyloxy-5-(2-oxo-4-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H18N2O8S/c1-7(18)22-6-10-12(23-8(2)19)13(24-9(3)20)14(25-10)17-5-4-11(26)16-15(17)21/h4-5,10,12-14H,6H2,1-3H3,(H,16,21,26) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VOSWRYRYGCAHQU-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCC1C(C(C(O1)N2C=CC(=S)NC2=O)OC(=O)C)OC(=O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H18N2O8S |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30398523 |

Source

|

| Record name | NSC86474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

386.4 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

25130-27-2 |

Source

|

| Record name | NSC86474 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=86474 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | NSC86474 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30398523 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![Ethanone, 1-[6-(hydroxymethyl)bicyclo[2.2.1]hept-2-yl]-, [1S-(2-exo,6-endo)]-](/img/no-structure.png)

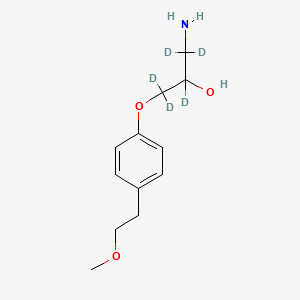

![(6R,7R)-Benzhydryl 3-hydroxy-8-oxo-7-(2-phenylacetamido)-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylate](/img/structure/B586622.png)

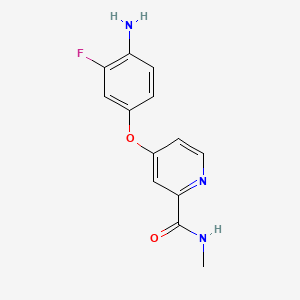

![N-[2-(Dichloroacetyl)phenyl]-4-methoxybenzamide](/img/structure/B586627.png)

![3-Methyl-3H-imidazo[4,5-F]quinoxaline](/img/structure/B586630.png)